molecular formula C5H2BrClN4 B1148851 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine CAS No. 1334135-75-9

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine

Cat. No.: B1148851
CAS No.: 1334135-75-9
M. Wt: 233.453
InChI Key: ZLJLYILYSDGQLY-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine: is a heterocyclic compound with the molecular formula C5H2BrClN4 . The compound features a fused ring system consisting of a triazole and a pyrazine ring, with bromine and chlorine substituents at the 6 and 8 positions, respectively .

Safety and Hazards

The safety data sheet for “6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine” suggests that it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . In case of contact, contaminated clothing should be removed immediately, and the affected area should be washed off with soap and plenty of water .

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit anti-tumor activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

Related compounds have been shown to inhibit c-met kinase , a key player in cellular growth and survival pathways. This suggests that 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine may interact with similar targets, leading to changes in cellular function.

Biochemical Pathways

, related compounds have been found to influence pathways involving pro-apoptotic proteins such as BAX and caspase-3 and -9. These pathways play crucial roles in regulating cell death and survival.

Result of Action

Related compounds have demonstrated anti-tumor activity , suggesting that this compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-bromo-3-chloropyrazine-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized using phosphorus oxychloride (POCl3) to yield the desired triazolopyrazine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or reagents used. For example, nucleophilic substitution with an amine would yield an amino-substituted triazolopyrazine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-chloro-[1,2,4]triazolo[4,3-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClN4/c6-3-1-11-2-8-10-5(11)4(7)9-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJLYILYSDGQLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C2=NN=CN21)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729280
Record name 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334135-75-9
Record name 6-Bromo-8-chloro[1,2,4]triazolo[4,3-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 50 mL round bottom flask was charged with 5-bromo-3-chloro-2-hydrazinylpyrazine (1.24 g, 5.5 mmol) and triethyl orthoformate (20 mL). The resulting mixture was stirred at 130° C. for 2 h. Reaction progress was monitored by TLC (EtOAc/petroleum ether=1:2). Work-up: the reaction mixture was diluted with water and extracted with EtOAc (50 mL×3). The combined organic layers were dried over anhydrous Na2SO4 and concentrated in vacuo. The residue was further purified by flash column chromatography on silica gel with 30% EtOAc in petroleum ether, to afford 1.12 g (87%) of the product as a red solid.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
EtOAc petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
87%

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